N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazopyrazines These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide. This one-pot three-component reaction is catalyzed by iodine and proceeds under mild conditions to yield the desired imidazopyrazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyrazine ring to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrazines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored as a potential anticancer agent by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2A adenosine receptor, which plays a role in regulating immune responses in the tumor microenvironment. By blocking this receptor, the compound can enhance the immune system’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine: Another imidazopyrazine derivative with similar structural features.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: A related compound with a pyridine substitution.
Uniqueness
N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics .
Properties
CAS No. |
823806-68-4 |
---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-11-4-2-10(3-5-11)16-13-9-15-12-8-14-6-7-17(12)13/h2-9,16H,1H3 |
InChI Key |
VMDDEJCPQLGWNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CN=C3N2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.